Lipophilicity Differentiation: Elevated XLogP3 (4.1) vs. Unsubstituted and Mono-Substituted 2,3-Diaryl Analogs
The target compound exhibits a computed XLogP3 of 4.1, which is approximately 0.5–1.0 log units higher than the closest commercially available comparator 3-(4-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 54397-16-9, C16H15NOS, MW 269.37, estimated XLogP ~3.1–3.6 based on molecular formula comparison) [1]. This increase is directly attributable to the additional 4-methoxy substituent on the C-2 phenyl ring replacing a hydrogen atom, contributing both additional hydrophobic surface area and a polar oxygen capable of accepting hydrogen bonds without donating them. The computed topological polar surface area (TPSA) of 54.8 Ų for the target compound, combined with zero H-bond donors and three H-bond acceptors, places it in a physicochemical space that favors passive membrane permeation while maintaining sufficient polarity to avoid excessive promiscuous binding [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 4.1; MW = 313.4 g/mol; TPSA = 54.8 Ų; HBD = 0; HBA = 3 [1] |
| Comparator Or Baseline | 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 54397-16-9): MW = 269.37; estimated XLogP ~3.1–3.6 (no methoxy group); TPSA = ~37.8 Ų (estimated); HBD = 0; HBA = 2 |
| Quantified Difference | ΔMW ≈ +44 Da; ΔXLogP ≈ +0.5 to +1.0; ΔTPSA ≈ +17 Ų; ΔHBA = +1 |
| Conditions | Computed properties: PubChem 2.1/XLogP3 3.0 for target; Sigma-Aldrich listing for comparator. No experimental logP or logD data identified for either compound. |
Why This Matters
The elevated logP and increased hydrogen-bond acceptor count differentiate this compound's pharmacokinetic profile from simpler 2,3-diaryl analogs, making it a more relevant probe for target engagements that require balanced lipophilicity, such as CNS-penetrant or intracellular targets where passive diffusion is rate-limiting.
- [1] PubChem Compound Summary CID 2860107: Computed properties including XLogP3, TPSA, HBD, HBA. National Center for Biotechnology Information (2025). View Source
